N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This protein plays a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
The compound’s interaction with its target could lead to changes in the protein’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell cycle progression, apoptosis, and transcription .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given its target, it is likely that it influences cell cycle progression, apoptosis, and transcription .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one, while reduction may produce this compound derivatives .
Scientific Research Applications
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 6-chloro-N-(6-(2-chlorophenyl)-triazolo[1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
Uniqueness
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific structural features and the presence of a cyclohexyl group, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-9(5-3-1)13-10-6-7-11-14-12-8-16(11)15-10/h6-9H,1-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQIYICCWTUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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